REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[C:11]2[S:12][CH:13]=[CH:14][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1)C([O-])=O.C([NH+](CCCC)CCCC)CCC.C(O)C.S(=O)(=O)(O)O.C(OC(C)C)(=O)C>S([O-])([O-])(=O)=O.[Fe+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Fe+3].O>[OH:15][C:9]1[C:10]2[CH:14]=[CH:13][S:12][C:11]=2[C:6]([CH:2]=[O:1])=[CH:7][CH:8]=1 |f:0.1,5.6.7.8.9|
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Name
|
|
Quantity
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41 g
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Type
|
reactant
|
Smiles
|
OC(C(=O)[O-])C1=CC=C(C2=C1SC=C2)O.C(CCC)[NH+](CCCC)CCCC
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Name
|
|
Quantity
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60.5 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]
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Name
|
|
Quantity
|
60 mL
|
Type
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reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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300 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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57.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
Then stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 750 ml, 4-necked glass flask equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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STIRRING
|
Details
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under stirring
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Type
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CUSTOM
|
Details
|
the organic phase was separated
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Type
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CUSTOM
|
Details
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transferred into a 500 ml glass flask
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Type
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CUSTOM
|
Details
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equipped with a pH meter
|
Type
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ADDITION
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Details
|
After addition of 150 ml of water (pH was 3.0), ca. 58 ml of a 2 N sodium hydroxide aqueous solution
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Type
|
ADDITION
|
Details
|
were added dropwise at 20° C. until a pH of 12-12.5
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed and to the aqueous phase
|
Type
|
ADDITION
|
Details
|
were added at 10-15° C. dropwise ca. 54 ml of a 2 N aqueous solution of sulfuric acid until a pH of 4-4.5
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Type
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CUSTOM
|
Details
|
The product precipitated during the addition
|
Type
|
STIRRING
|
Details
|
The suspension was stirred over night at room temperature, 1.2 h in an ice bath
|
Duration
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1.2 h
|
Type
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FILTRATION
|
Details
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filtered
|
Type
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WASH
|
Details
|
The filter cake was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C./15 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2SC=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.23 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |